4-Bromo-5-iodo-2-methylaniline hydrochloride
Description
4-Bromo-5-iodo-2-methylaniline hydrochloride is an organic compound that belongs to the class of halogenated anilines. It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a methyl group and an amino group. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H8BrClIN |
|---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3H,10H2,1H3;1H |
InChI Key |
PYICVPDDMCLKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)I)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-2-methylaniline hydrochloride typically involves a multi-step process. One common method includes the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions may yield different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-5-iodo-2-methylaniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the amino group allows it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylaniline
- 5-Iodo-2-methylaniline
- 4-Bromo-2-chloroaniline
- 4-Iodo-2-methylaniline
Uniqueness
4-Bromo-5-iodo-2-methylaniline hydrochloride is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with a methyl group and an amino group. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Biological Activity
4-Bromo-5-iodo-2-methylaniline hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.
- Chemical Name: this compound
- CAS Number: 2703774-20-3
- Molecular Formula: C8H9BrIClN
- Molecular Weight: 293.53 g/mol
- Purity: 95%
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (bromine and iodine) in its structure enhances its reactivity and binding affinity to various enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It has been observed to induce apoptosis in cancer cell lines, a critical mechanism for anticancer agents.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis |
| U937 (Leukemia) | 7.8 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 12.3 | Cytotoxic effects observed |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
-
Study on Anticancer Properties :
A recent study published in MDPI reported that derivatives of anilines, including this compound, showed promising cytotoxic activity against various cancer cell lines. The study emphasized the importance of structural modifications to enhance biological potency . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial efficacy of halogenated anilines, revealing that this compound had superior activity against Gram-positive bacteria compared to other similar compounds. This suggests its potential application in treating bacterial infections.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| 4-Bromo-5-Iodo-2-Methylaniline HCl | 10.5 µM | Effective |
| 3-Chloroaniline | 15.0 µM | Moderate |
| Anilino-Naphthoquinones | Varies (0.11 - 1.47 µM) | Low |
This table illustrates that while other compounds exhibit varying degrees of activity, this compound stands out for its combined antimicrobial and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
